molecular formula C12H13N3O3S2 B14266260 N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide CAS No. 140859-80-9

N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide

Cat. No.: B14266260
CAS No.: 140859-80-9
M. Wt: 311.4 g/mol
InChI Key: ASMZLCXJLCCAGC-UHFFFAOYSA-N
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Description

N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide is a chemical compound that features a thiophene ring substituted with a formylhydrazinyl group and a sulfonamide group attached to a methylbenzene moiety

Preparation Methods

The synthesis of N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide typically involves the condensation of thiophene derivatives with formylhydrazine and sulfonamide precursors. Common synthetic routes include:

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The formylhydrazinyl group can be reduced to hydrazine derivatives using reducing agents like sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The formylhydrazinyl group can form covalent bonds with target proteins, while the sulfonamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

140859-80-9

Molecular Formula

C12H13N3O3S2

Molecular Weight

311.4 g/mol

IUPAC Name

N-[[5-[(4-methylphenyl)sulfonylamino]thiophen-2-yl]amino]formamide

InChI

InChI=1S/C12H13N3O3S2/c1-9-2-4-10(5-3-9)20(17,18)15-12-7-6-11(19-12)14-13-8-16/h2-8,14-15H,1H3,(H,13,16)

InChI Key

ASMZLCXJLCCAGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(S2)NNC=O

Origin of Product

United States

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